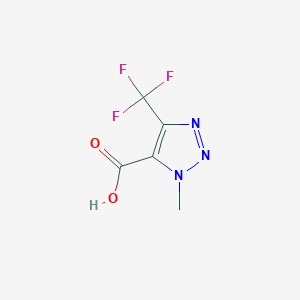
2-(4-Chlorobutyl)oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorobutyl)oxolane is an organic compound with the molecular formula C₈H₁₅ClO. It is a member of the oxolane family, which are cyclic ethers known for their versatility in chemical reactions and applications. This compound is characterized by the presence of a chlorobutyl group attached to the oxolane ring, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorobutyl)oxolane typically involves the reaction of tetrahydrofuran with a chlorinating agent in the presence of a catalyst. One common method includes the use of phosphorus oxychloride and concentrated sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The final product is purified through distillation and other separation techniques to achieve the desired purity levels .
化学反应分析
Types of Reactions: 2-(4-Chlorobutyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorobutyl group can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The oxolane ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in ether solvents.
Major Products:
Substitution: Various substituted oxolanes.
Oxidation: Lactones or carboxylic acids.
Reduction: Alcohols or other reduced compounds.
科学研究应用
2-(4-Chlorobutyl)oxolane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-(4-Chlorobutyl)oxolane involves its interaction with various molecular targets. The chlorobutyl group can undergo nucleophilic substitution, leading to the formation of new compounds. The oxolane ring can participate in ring-opening reactions, which are crucial in polymerization processes. These interactions are mediated by specific enzymes and catalysts that facilitate the chemical transformations .
相似化合物的比较
2-(4-Chlorobutyl)-1,3-dioxolane: Similar in structure but contains an additional oxygen atom in the ring.
Tetrahydrofuran: A simpler cyclic ether without the chlorobutyl group.
Dioxolane: Another cyclic ether with different substitution patterns
Uniqueness: 2-(4-Chlorobutyl)oxolane is unique due to its specific chlorobutyl substitution, which imparts distinct reactivity and makes it a valuable intermediate in various chemical processes. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial applications.
属性
分子式 |
C8H15ClO |
|---|---|
分子量 |
162.66 g/mol |
IUPAC 名称 |
2-(4-chlorobutyl)oxolane |
InChI |
InChI=1S/C8H15ClO/c9-6-2-1-4-8-5-3-7-10-8/h8H,1-7H2 |
InChI 键 |
ICVIWEDRZANPDV-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)CCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




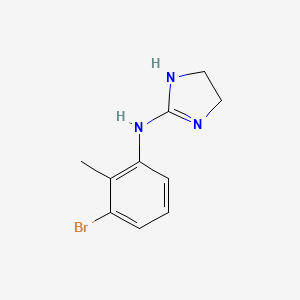
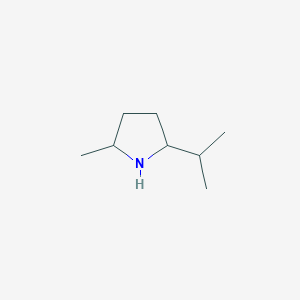
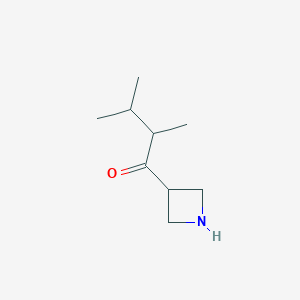
![({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene](/img/structure/B13178275.png)
![6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13178287.png)
![3-(Chloromethyl)-3-(propan-2-YL)bicyclo[3.1.0]hexane](/img/structure/B13178289.png)
![1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13178294.png)
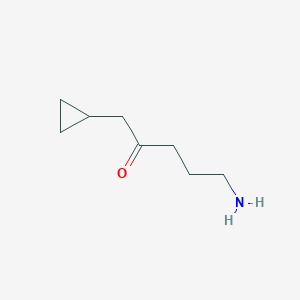
![(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B13178316.png)
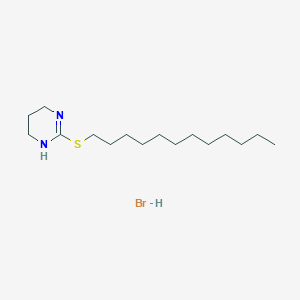
![6-Phenyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13178326.png)
